4,5,6,7-Tetrachloro-1H-isoindol-3-amine
Description
4,5,6,7-Tetrachloro-1H-isoindol-3-amine is a halogenated isoindole derivative characterized by a tetra-chlorinated aromatic ring system and an amine group at the 3-position. Its molecular formula is C₈H₄Cl₄N₂, with a molecular weight of 298.95 g/mol. The compound’s structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., as a pharmacophore) or materials science.
Properties
CAS No. |
91756-63-7 |
|---|---|
Molecular Formula |
C8H4Cl4N2 |
Molecular Weight |
269.9 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-3H-isoindol-1-amine |
InChI |
InChI=1S/C8H4Cl4N2/c9-4-2-1-14-8(13)3(2)5(10)7(12)6(4)11/h1H2,(H2,13,14) |
InChI Key |
OJELSGMHUFIREM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Synthetic Accessibility :
- This compound likely requires halogenation of a preformed isoindole scaffold, whereas analogs like 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine are synthesized via cyclocondensation of thioamides and ketones . The tetrachloro substitution may complicate purification due to increased hydrophobicity.
Reactivity and Functionalization: The amine group in this compound could participate in nucleophilic reactions (e.g., Schiff base formation), akin to 2-phenyl-1H-indol-3-carboxaldehyde . However, electron-withdrawing chlorine atoms may reduce nucleophilicity compared to non-halogenated analogs.
Stability and Safety: Chlorinated compounds generally pose higher toxicity risks compared to oxygenated derivatives. The safety profile of this compound remains uncharacterized, unlike the chromenone derivative, which has documented safety protocols .
Q & A
Q. How can the compound’s photophysical properties be exploited in material science applications?
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